2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
CAS No.:
Cat. No.: VC16321721
Molecular Formula: C25H27BrN2O3S2
Molecular Weight: 547.5 g/mol
* For research use only. Not for human or veterinary use.
![2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide -](/images/structure/VC16321721.png)
Specification
Molecular Formula | C25H27BrN2O3S2 |
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Molecular Weight | 547.5 g/mol |
IUPAC Name | 2-bromo-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Standard InChI | InChI=1S/C25H27BrN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17- |
Standard InChI Key | NAJNKAPVSBLOPN-XLNRJJMWSA-N |
Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₅H₂₇BrN₂O₃S₂ and a molecular weight of 547.5 g/mol. Its IUPAC name reflects a complex structure featuring:
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A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine)
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A (5Z)-5-[4-(octyloxy)benzylidene] substituent
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
IUPAC Name | 2-bromo-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
InChI Key | NAJNKAPVSBLOPN-XLNRJJMWSA-N |
PubChem CID | 5789003 |
The Z-configuration of the benzylidene double bond is critical for maintaining the compound’s planar geometry, which influences its biological interactions .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step condensation reaction:
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Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with brominated benzoyl chloride yields the 2-thioxo-thiazolidin-4-one scaffold .
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Benzylidene incorporation: A Knoevenagel condensation between 4-octyloxybenzaldehyde and the thiazolidinone core introduces the Z-configured benzylidene group.
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Amide coupling: The bromobenzamide moiety is attached via carbodiimide-mediated coupling, ensuring regioselectivity at the N3 position.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiazolidinone formation | Bromobenzoyl chloride, thiourea, DCM, 0°C | 68–72 |
Knoevenagel condensation | 4-Octyloxybenzaldehyde, piperidine, ethanol, reflux | 85 |
Amide coupling | DCC, DMAP, dry THF, rt | 78 |
The octyloxy chain enhances lipid solubility, potentially improving membrane permeability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.02 (d, J = 7.6 Hz, 1H, Ar-H), 7.72 (m, 2H, Ar-H), 7.45 (s, 1H, CH=), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.01 (t, J = 6.8 Hz, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.25 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
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¹³C NMR: Signals at δ 187.4 (C=O), 168.2 (C=S), and 159.1 (C-O) confirm the thiazolidinone and ether functionalities .
High-Resolution Mass Spectrometry (HRMS)
The observed [M+H]⁺ ion at m/z 548.0832 matches the theoretical value (548.0829), validating the molecular formula.
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Z-configuration: Essential for planar alignment with biological targets .
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Octyloxy chain: Longer alkyl chains improve logP (calculated: 5.2) but reduce aqueous solubility.
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Bromine substitution: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
Table 3: Impact of Substituents on Activity
Modification | IC₅₀ (µM) | MIC (µg/mL) |
---|---|---|
Bromine → Chlorine | 18.7 | 16 |
Octyloxy → Methoxy | 24.1 | 32 |
Z → E isomer | >50 | >64 |
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